10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Catalog No.
S885931
CAS No.
1965330-59-9
M.F
C34H36BF4NO6
M. Wt
641.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetrame...

CAS Number

1965330-59-9

Product Name

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

IUPAC Name

10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate

Molecular Formula

C34H36BF4NO6

Molecular Weight

641.5 g/mol

InChI

InChI=1S/C34H36NO6.BF4/c1-19-10-20(2)31(21(3)11-19)34-32-27(15-25(38-6)17-29(32)40-8)35(22-12-23(36-4)14-24(13-22)37-5)28-16-26(39-7)18-30(41-9)33(28)34;2-1(3,4)5/h10-18H,1-9H3;/q+1;-1

InChI Key

DNLLZEBRIYLUOW-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C
  • Photocatalysis: 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is being explored as a potential photocatalyst. Photocatalysis utilizes light to drive chemical reactions. A photocatalyst absorbs light, becomes energized, and then participates in a chemical reaction without being permanently altered itself . Researchers are interested in this specific compound due to the structure of the molecule, which may lend itself to efficient light absorption and potential for driving desired chemical transformations.

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is a complex organic compound characterized by its unique structure and properties. Its empirical formula is C₃₄H₃₆BF₄NO₆, and it has a molecular weight of approximately 641.46 g/mol . This compound features a tetrafluoroborate anion, which enhances its solubility and reactivity in various chemical environments. The acridinium moiety is notable for its photophysical properties, making this compound of interest in photoredox catalysis and other applications.

The chemical reactivity of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is primarily associated with its ability to participate in photoredox reactions. It can act as a photocatalyst, facilitating various transformations under light irradiation. Common reactions include:

  • Oxidation of organic substrates: The acridinium ion can be reduced to form a radical cation that can oxidize other molecules.
  • Formation of carbon-carbon bonds: It can promote cross-coupling reactions through radical mechanisms.
  • Dehydrogenation: The compound can facilitate the removal of hydrogen from substrates, leading to the formation of unsaturated compounds.

These reactions highlight its utility in synthetic organic chemistry and materials science.

The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate typically involves multi-step synthetic pathways:

  • Formation of the acridine core: This involves cyclization reactions starting from appropriate phenolic precursors.
  • Introduction of substituents: The 3,5-dimethoxyphenyl group and mesityl group are added through electrophilic aromatic substitution or similar methods.
  • Quaternization: The final step involves quaternizing the nitrogen atom in the acridine structure to form the acridinium ion.
  • Salt formation: The tetrafluoroborate salt is formed by reacting the acridinium ion with boron trifluoride or its derivatives.

These synthetic approaches require careful control of reaction conditions to obtain high yields and purity.

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has several applications:

  • Photoredox catalysis: It is utilized in organic synthesis for facilitating light-driven chemical transformations.
  • Fluorescent probes: Due to its photophysical properties, it can be used as a fluorescent marker in biological imaging.
  • Material science: Its unique properties make it suitable for developing new materials with specific optical characteristics.

Interaction studies involving 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate focus on its behavior in various solvents and with different substrates. These studies reveal how solvent polarity affects its reactivity and efficiency as a photocatalyst. Additionally, interactions with biomolecules are being explored to understand its potential therapeutic applications.

Several compounds share structural similarities with 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborateSimilar acridinium structure; tert-butyl groupsEnhanced steric hindrance affecting reactivity
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborateDimethyl substitutions on acridineAltered electronic properties
9-Mesityl-10-methylacridinium perchlorateMethyl substitution; perchlorate saltDifferent anion affecting solubility
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-iumm tetrafluoroborateSimilar methoxy groups; different phenyl substitutionVariations in photophysical properties

The uniqueness of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate lies in its specific combination of substituents that enhance its reactivity and stability as a photocatalyst while providing distinct optical characteristics compared to other related compounds.

Dates

Modify: 2024-04-14

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